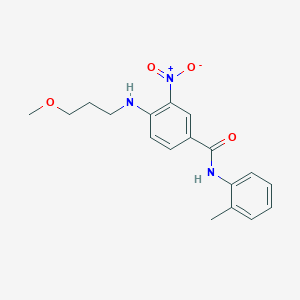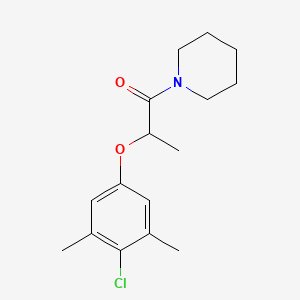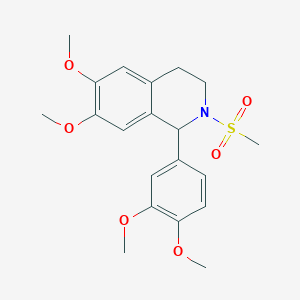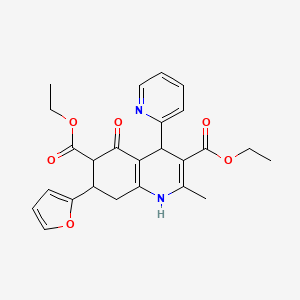![molecular formula C22H22N2O B4177149 12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one](/img/structure/B4177149.png)
12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Overview
Description
12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one is a complex organic compound with a unique structure that combines a cyclohexene ring with a tetrahydrobenzo[b]phenanthrolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one typically involves multiple steps, including the formation of the cyclohexene ring and the construction of the tetrahydrobenzo[b]phenanthrolinone core. One common method involves the dehydration of cyclohexanol to form cyclohexene, followed by a series of condensation and cyclization reactions to build the final structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexene derivatives and tetrahydrobenzo[b]phenanthrolinone analogs. Examples include:
- Cyclohexene
- Tetrahydrobenzo[b]phenanthrolinone
- β-Bisabolene
Uniqueness
What sets 12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one apart is its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-19-10-4-9-17-22(19)20(14-6-2-1-3-7-14)21-15-8-5-13-23-16(15)11-12-18(21)24-17/h1-2,5,8,11-14,20,24H,3-4,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGOXDIORDYSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5CCC=CC5)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4177087.png)
![(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B4177089.png)
![1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4177091.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4177105.png)

![(2E)-3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B4177108.png)
![6-(4-chlorophenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4177110.png)
![7-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177115.png)
![7-(4-bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177129.png)

![3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B4177150.png)
![2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B4177151.png)

